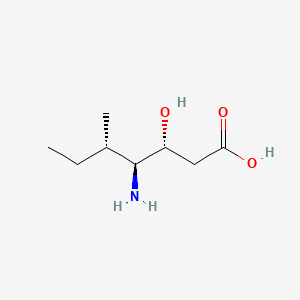
Isostatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isostatin is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a heterocyclic compound that has been studied extensively for its biological and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isostatin typically involves multiple steps, starting with the preparation of the core heterocyclic structure. Common synthetic routes include cyclization reactions, where precursors are subjected to specific conditions to form the desired ring structure. These reactions often require catalysts and specific temperature and pressure conditions to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to streamline the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Isostatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, specific solvents, and controlled temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and chemical properties. These derivatives are often used in further research and development of new compounds.
Wissenschaftliche Forschungsanwendungen
Isostatin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of isostatin involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Vergleich Mit ähnlichen Verbindungen
Isostatin is often compared with other heterocyclic compounds such as isatin and its derivatives. While isatin also exhibits significant biological activity, this compound is unique in its specific interactions and effects on molecular targets. Other similar compounds include oxindole and indole, which share structural similarities but differ in their chemical reactivity and biological effects.
List of Similar Compounds
- Isatin
- Oxindole
- Indole
This compound’s unique properties and potential applications make it a compound of great interest in various fields of scientific research. Its ability to undergo diverse chemical reactions and its significant biological activity continue to drive research and development efforts aimed at harnessing its full potential.
Eigenschaften
CAS-Nummer |
114607-51-1 |
|---|---|
Molekularformel |
C8H17NO3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
(3R,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-3-5(2)8(9)6(10)4-7(11)12/h5-6,8,10H,3-4,9H2,1-2H3,(H,11,12)/t5-,6+,8-/m0/s1 |
InChI-Schlüssel |
NUOADXFOULDPJQ-BBVRLYRLSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)O)O)N |
Kanonische SMILES |
CCC(C)C(C(CC(=O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




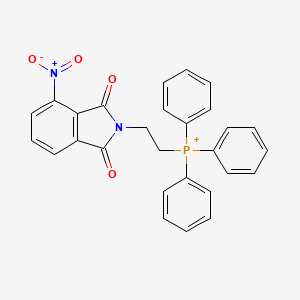
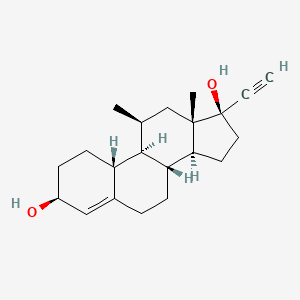

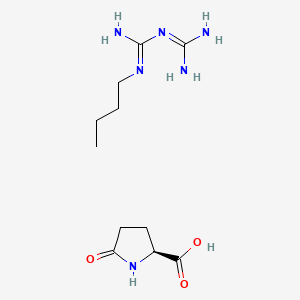
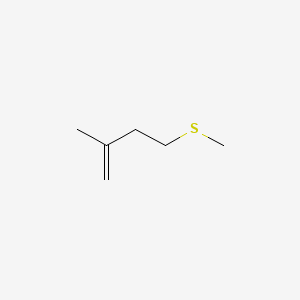
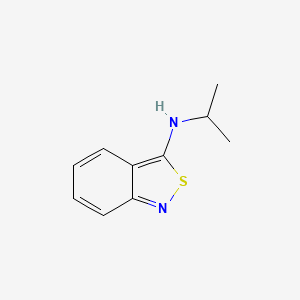
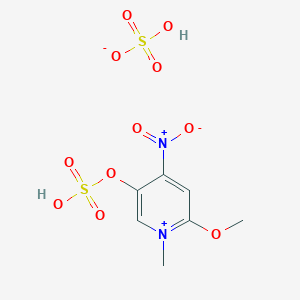
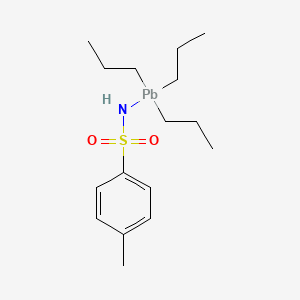
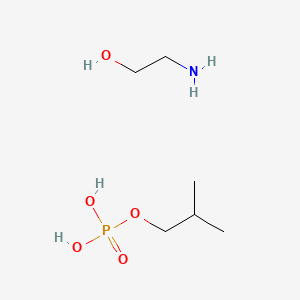
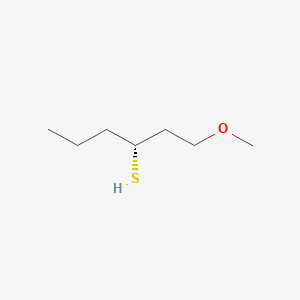

![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)
